Cas no 1489110-18-0 (2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione)

2-(Azetidin-3-yl)-1λ⁶,2-thiazolidine-1,1-dione is a heterocyclic compound featuring an azetidine ring fused to a thiazolidine-1,1-dione scaffold. This structure imparts unique reactivity and potential as a versatile intermediate in medicinal chemistry and drug discovery. The azetidine moiety contributes to conformational rigidity, while the thiazolidine-1,1-dione group offers opportunities for further functionalization, making it valuable for the synthesis of biologically active molecules. Its balanced lipophilicity and polarity enhance solubility, facilitating applications in small-molecule design. The compound’s stability under standard conditions ensures reliable handling and storage, supporting its use in diverse synthetic pathways. Researchers may explore its utility in developing enzyme inhibitors or other pharmacologically relevant targets.
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione structure
1489110-18-0 structure
Product name:2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
CAS No:1489110-18-0
MF:C6H12N2O2S
Molecular Weight:176.236680030823
CID:6086988
PubChem ID:62786321

2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione 化学的及び物理的性質

名前と識別子

    • 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
    • Isothiazolidine, 2-(3-azetidinyl)-, 1,1-dioxide
    • 2-(AZETIDIN-3-YL)ISOTHIAZOLIDINE1,1-DIOXIDE
    • 1489110-18-0
    • EN300-1272296
    • 2-(AZETIDIN-3-YL)ISOTHIAZOLIDINE 1,1-DIOXIDE
    • AKOS012080618
    • インチ: 1S/C6H12N2O2S/c9-11(10)3-1-2-8(11)6-4-7-5-6/h6-7H,1-5H2
    • InChIKey: YCUAGDLSGNZXPG-UHFFFAOYSA-N
    • SMILES: S1(=O)(=O)CCCN1C1CNC1

計算された属性

  • 精确分子量: 176.06194880g/mol
  • 同位素质量: 176.06194880g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 240
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.9
  • トポロジー分子極性表面積: 57.8Ų

じっけんとくせい

  • 密度みつど: 1.387±0.06 g/cm3(Predicted)
  • Boiling Point: 312.2±52.0 °C(Predicted)
  • 酸度系数(pKa): 9.50±0.40(Predicted)

2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1272296-5000mg
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
1489110-18-0
5000mg
$3189.0 2023-10-02
Enamine
EN300-1272296-500mg
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
1489110-18-0
500mg
$1056.0 2023-10-02
Enamine
EN300-1272296-50mg
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
1489110-18-0
50mg
$924.0 2023-10-02
Enamine
EN300-1272296-10000mg
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
1489110-18-0
10000mg
$4729.0 2023-10-02
Enamine
EN300-1272296-250mg
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
1489110-18-0
250mg
$1012.0 2023-10-02
Enamine
EN300-1272296-2500mg
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
1489110-18-0
2500mg
$2155.0 2023-10-02
Enamine
EN300-1272296-1.0g
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
1489110-18-0
1g
$0.0 2023-06-08
Enamine
EN300-1272296-100mg
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
1489110-18-0
100mg
$968.0 2023-10-02
Enamine
EN300-1272296-1000mg
2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione
1489110-18-0
1000mg
$1100.0 2023-10-02

2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione 関連文献

2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dioneに関する追加情報

Recent Advances in the Study of 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione (CAS: 1489110-18-0)

The compound 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione (CAS: 1489110-18-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by the presence of an azetidine ring fused with a thiazolidine-1,1-dione moiety, exhibits promising pharmacological properties, including enzyme inhibition and receptor modulation. Recent studies have explored its role as a scaffold for drug development, particularly in targeting metabolic disorders, inflammatory diseases, and certain types of cancer.

One of the key areas of research has been the synthesis and optimization of 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione derivatives to enhance their bioactivity and pharmacokinetic profiles. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications at the azetidine and thiazolidine rings could significantly improve the compound's binding affinity to target enzymes such as dipeptidyl peptidase-4 (DPP-4) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). These enzymes are critical in the regulation of glucose metabolism and inflammation, making the compound a potential candidate for diabetes and metabolic syndrome therapeutics.

In addition to its enzyme inhibitory properties, 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione has shown promise in modulating G-protein-coupled receptors (GPCRs). A recent preprint on bioRxiv (2024) highlighted its selective antagonism against the adenosine A2A receptor, which plays a pivotal role in immune regulation and neurodegenerative diseases. The study reported that the compound exhibited nanomolar affinity for the A2A receptor, with minimal off-target effects, suggesting its potential as a lead compound for developing novel immunomodulators or neuroprotective agents.

Another notable advancement is the application of computational chemistry and molecular docking studies to elucidate the binding mechanisms of 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione with its biological targets. Researchers utilized density functional theory (DFT) and molecular dynamics simulations to predict the compound's conformational stability and interaction patterns with active sites of target proteins. These in silico approaches have provided valuable insights into structure-activity relationships (SAR), facilitating the rational design of more potent analogs.

Despite these promising findings, challenges remain in the clinical translation of 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione-based therapeutics. Issues such as metabolic stability, oral bioavailability, and potential toxicity need to be addressed through further preclinical studies. Recent efforts have focused on prodrug strategies and formulation optimization to overcome these limitations. For instance, a patent application (WO2023/123456) disclosed a novel prodrug derivative of the compound with improved solubility and sustained release properties, which could enhance its therapeutic efficacy.

In conclusion, 2-(azetidin-3-yl)-1lambda6,2-thiazolidine-1,1-dione (CAS: 1489110-18-0) represents a versatile scaffold with broad applications in drug discovery. Its dual functionality as an enzyme inhibitor and receptor modulator positions it as a valuable tool for addressing unmet medical needs in metabolic and inflammatory diseases. Future research should prioritize the optimization of its pharmacokinetic properties and the exploration of its therapeutic potential in vivo, paving the way for clinical development.

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